4-(Trimethoxysilyl)butanal
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Overview
Description
4-(Trimethoxysilyl)butanal is an organosilicon compound with the molecular formula C7H16O4Si. This compound is characterized by the presence of a trimethoxysilyl group and an aldehyde group, making it a versatile intermediate in organic synthesis. It is used in various applications, including the modification of surfaces and the synthesis of functionalized compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trimethoxysilyl)butanal can be synthesized through a multi-step process. One common method involves the aldol condensation of butanal with a suitable aldehyde, followed by silylation with trimethoxysilane. The reaction conditions typically involve the use of a base catalyst, such as sodium hydroxide, and an inert solvent like tetrahydrofuran. The reaction is carried out at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.
Types of Reactions:
- The trimethoxysilyl group can undergo hydrolysis in the presence of water, forming silanol groups and methanol.
Hydrolysis: Si(OCH3)3+3H2O→Si(OH)3+3CH3OH
The aldehyde group can participate in condensation reactions with other aldehydes or amines, forming more complex molecules.Condensation: RCHO+R’CHO→RCH=CHOH+H2O
Common Reagents and Conditions:
Hydrolysis: Water and an acid or base catalyst.
Condensation: Aldehydes or amines, often in the presence of a base catalyst.
Major Products:
Hydrolysis: Silanol groups and methanol.
Condensation: Aldol products or imines, depending on the reactants used.
Scientific Research Applications
4-(Trimethoxysilyl)butanal is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of silane-modified compounds, which are used in surface modification and the creation of hybrid materials.
Biology: It is used to modify biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical coatings.
Industry: It is employed in the production of adhesives, sealants, and coatings, where its ability to form strong bonds with inorganic surfaces is highly valued.
Mechanism of Action
The mechanism of action of 4-(Trimethoxysilyl)butanal involves its bifunctional nature. The trimethoxysilyl group can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification applications. The aldehyde group can undergo various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
4-(Triethoxysilyl)butanal: Similar structure but with ethoxy groups instead of methoxy groups.
3-(Trimethoxysilyl)propylamine: Contains an amine group instead of an aldehyde group.
(3-Glycidyloxypropyl)trimethoxysilane: Contains an epoxide group instead of an aldehyde group.
Uniqueness: 4-(Trimethoxysilyl)butanal is unique due to its combination of a trimethoxysilyl group and an aldehyde group. This bifunctional nature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
4-trimethoxysilylbutanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4Si/c1-9-12(10-2,11-3)7-5-4-6-8/h6H,4-5,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBTVXFMAJQXJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC=O)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437755 |
Source
|
Record name | 4-(Trimethoxysilyl)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501004-24-6 |
Source
|
Record name | 4-(Trimethoxysilyl)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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